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Compound of Interest

Compound Name: Crotonophenone

Cat. No.: B1361547

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics,
synthesis, and analysis of crotonophenone. It is intended to serve as a valuable resource for
professionals in the fields of chemical research and drug development, offering detailed data
and methodologies to support their work. This document also explores the properties of a
notable derivative, 2',5'-dimethylcrotonophenone.

Core Molecular Data

Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an a,-unsaturated
ketone. Below is a summary of its key molecular data, along with that of its dimethyl derivative.
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2'5'-
Property Crotonophenone .
Dimethylcrotonophenone
Molecular Formula C10H100 C12H140
Molecular Weight 146.19 g/mol 174.24 g/mol

Systematic Name

(E)-1-phenylbut-2-en-1-one

(E)-1-(2,5-dimethylphenyl)but-
2-en-1-one

trans-Crotonophenone, Phenyl

Synonyms propenyl ketone, 2-

Butenophenone

35845-66-0 (also cited as 495- ] ]
CAS Number Not readily available

41-0)

Experimental Protocols
Synthesis of Crotonophenone ((E)-1-phenylbut-2-en-1-

one)

A common method for the synthesis of crotonophenone and its derivatives is the Claisen-

Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a

ketone.

Materials:

o Benzaldehyde

e Acetone

e Sodium hydroxide (NaOH)

e Ethanol

« Hydrochloric acid (HCI)

¢ Distilled water
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e Anhydrous magnesium sulfate (MgSQa)
« Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium
hydroxide in a minimal amount of distilled water and then add ethanol.

o Addition of Reactants: Cool the solution in an ice bath. While stirring, add a mixture of
benzaldehyde and acetone dropwise to the cooled ethanolic NaOH solution.

o Reaction: Allow the reaction mixture to stir at room temperature for several hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of
hydrochloric acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
appropriate organic solvent.

e Washing: Wash the organic layer sequentially with distilled water and brine.

» Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and
remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization or column chromatography
to yield pure (E)-1-phenylbut-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis of Crotonophenone

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
compounds.[2]

Sample Preparation:
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o Dissolve approximately 5-10 mg of the purified crotonophenone sample in about 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds).

o Transfer the solution to a standard 5 mm NMR tube.
1H-NMR Spectroscopy Protocol:
e Acquire the *H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

o Typical acquisition parameters include a sufficient number of scans to obtain a good signal-
to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire
proton chemical shift range (typically 0-12 ppm).

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

 Integrate the signals to determine the relative number of protons for each resonance.

e Analyze the chemical shifts and coupling constants to assign the peaks to the specific
protons in the crotonophenone molecule.

13C-NMR Spectroscopy Protocol:
e Acquire the 3C-NMR spectrum on the same spectrometer.

e Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number
of scans is typically required.

e Proton decoupling is commonly used to simplify the spectrum by removing *H-3C coupling.
e Process the data similarly to the *H-NMR spectrum.
o Analyze the chemical shifts to identify the different carbon environments in the molecule.

Visualizations
Logical Relationship of Crotonophenone Properties

Caption: Key identifiers for crotonophenone.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1361547?utm_src=pdf-body
https://www.benchchem.com/product/b1361547?utm_src=pdf-body
https://www.benchchem.com/product/b1361547?utm_src=pdf-body
https://www.benchchem.com/product/b1361547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Experimental Workflow for Chemical
Characterization

Caption: Workflow for synthesis and analysis.

Representative Cell Signaling Pathway

While specific signaling pathways for crotonophenone are not extensively documented, as an
a,B-unsaturated ketone, it could potentially interact with pathways sensitive to reactive
electrophiles, such as the Keapl-Nrf2 pathway, which is a key regulator of cellular responses to
oxidative stress. The following diagram illustrates a simplified representation of this pathway.

Caption: Keap1-Nrf2 pathway modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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